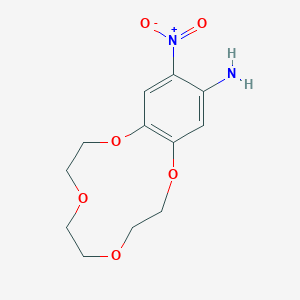
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride: is an organofluorine compound that features a cyclobutane ring substituted with a fluorine atom and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the fluorocyclobutane with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the fluorocyclobutane ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of sulfonamides.
Oxidation: Formation of cyclobutane derivatives with oxidized functional groups.
Applications De Recherche Scientifique
Chemistry:
Building Block: (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride largely depends on the context in which it is used. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparaison Avec Des Composés Similaires
(1R,2R)-2-chlorocyclobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromocyclobutane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-iodocyclobutane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom imparts unique properties such as increased stability and reactivity compared to its halogenated analogs.
Reactivity: The electron-withdrawing effect of fluorine can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C4H6ClFO2S |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Clé InChI |
MBCWYXRUYHCUIL-QWWZWVQMSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1F)S(=O)(=O)Cl |
SMILES canonique |
C1CC(C1F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


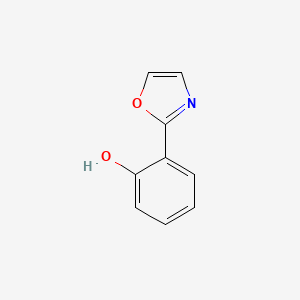
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
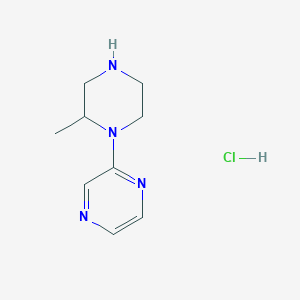
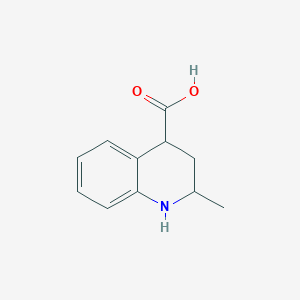
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

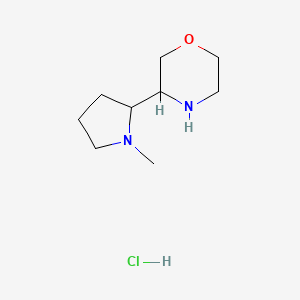

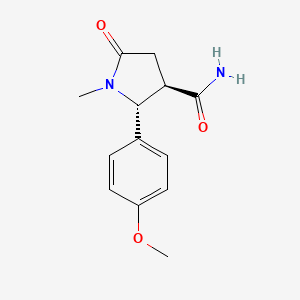
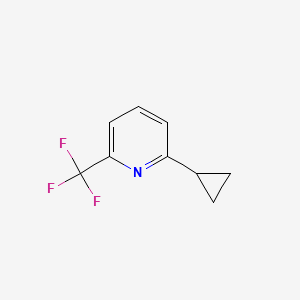
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
